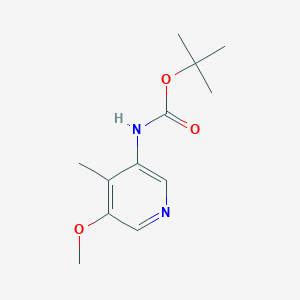

tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate

Beschreibung

tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate (CAS: 1045858-10-3) is a pyridine derivative featuring a tert-butyl carbamate group at the 3-position, a methyl substituent at the 4-position, and a methoxy group at the 5-position of the pyridine ring . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials science research, particularly in the development of kinase inhibitors or PROTACs (Proteolysis-Targeting Chimeras) due to its stability and modifiable functional groups. Its tert-butyl carbamate moiety serves as a protective group for amines, enabling controlled deprotection during multi-step syntheses .

Eigenschaften

IUPAC Name |

tert-butyl N-(5-methoxy-4-methylpyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-8-9(6-13-7-10(8)16-5)14-11(15)17-12(2,3)4/h6-7H,1-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXHDVCEKKKMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1NC(=O)OC(C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659620 | |

| Record name | tert-Butyl (5-methoxy-4-methylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1045858-10-3 | |

| Record name | 1,1-Dimethylethyl N-(5-methoxy-4-methyl-3-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1045858-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (5-methoxy-4-methylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by case studies and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methoxy-4-methylpyridin-3-amine with tert-butyl chloroformate under basic conditions. This reaction yields the carbamate derivative, which can be further purified through crystallization or chromatography.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its role as an enzyme inhibitor and its potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound acts as a reversible inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. The inhibition mechanism involves binding to the enzyme's active site, thereby preventing substrate access and reducing nitric oxide production .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. It has been evaluated for its activity against Mycobacterium tuberculosis and Plasmodium falciparum, with results indicating moderate cytotoxicity but significant inhibitory effects on pathogen growth .

Cytotoxicity and Selectivity

A detailed evaluation of cytotoxicity revealed that while this compound can inhibit cell proliferation in certain cancer cell lines, it shows selectivity, sparing normal cells at lower concentrations. This selectivity is crucial for therapeutic applications, as it minimizes potential side effects associated with broader cytotoxic agents .

The compound's mechanisms of action are multifaceted:

- Enzyme Inhibition : By inhibiting nNOS, it modulates nitric oxide levels, which can influence various signaling pathways related to inflammation and neuronal health.

- Reduction of Cytokine Production : In studies involving macrophages, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in anti-inflammatory therapies .

- Impact on Amyloid Aggregation : Preliminary findings suggest that it may also affect amyloid beta aggregation processes, which are critical in the context of Alzheimer's disease .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Neuroprotection : In a model of neurodegeneration induced by amyloid beta peptides, the compound demonstrated protective effects on neuronal cells by reducing oxidative stress markers and improving cell viability .

- Anti-inflammatory Effects : A study involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with this compound led to a significant reduction in inflammatory cytokine production, indicating its potential use in managing inflammatory diseases .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antioxidant Activity:

Research indicates that tert-butyl 5-methoxy-4-methylpyridin-3-ylcarbamate exhibits notable antioxidant properties. It has been shown to enhance the activity of cellular antioxidant enzymes and activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. This property is particularly relevant in the development of therapeutic agents aimed at combating oxidative stress-related diseases.

Antimicrobial Effects:

The compound demonstrates selective antibacterial activity against various pathogens, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Studies have reported Minimum Inhibitory Concentration (MIC) values that suggest its potential as a novel antimicrobial agent, outperforming some conventional antibiotics.

Anticancer Potential:

In vitro studies have highlighted the compound's antiproliferative effects on several cancer cell lines. The mechanisms involve the induction of apoptosis and modulation of cell cycle progression. Although further research is needed to elucidate specific pathways, the preliminary findings indicate its promise as an anticancer agent.

Agricultural Applications

Agrochemical Development:

Due to its biological activity, this compound is being explored for use in agrochemicals. Its potential as an antimicrobial agent can be leveraged to develop new pesticides or fungicides that are effective against plant pathogens while being environmentally friendly.

Materials Science

Polymer Chemistry:

The compound can serve as a building block in the synthesis of advanced materials, particularly in creating functional polymers with specific properties. Its unique structure allows for modifications that can enhance thermal stability and mechanical strength, making it suitable for various industrial applications.

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Antioxidant | Enhances antioxidant enzyme activity; activates Nrf2 pathway |

| Antimicrobial | Effective against Gram-positive bacteria; low MIC values compared to conventional antibiotics |

| Anticancer | Induces apoptosis; modulates cell cycle in cancer cell lines |

| Agrochemical | Potential use in developing environmentally friendly pesticides |

| Material Science | Building block for functional polymers; enhances thermal and mechanical properties |

Case Study 1: Antioxidant Mechanism

A study assessed the antioxidant capacity of this compound using DPPH and FRAP assays. Results indicated a significant ability to scavenge free radicals, suggesting its application in formulations aimed at reducing oxidative stress in biological systems.

Case Study 2: Antimicrobial Efficacy

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The Boc group serves as a protective moiety for amines and is cleaved under acidic conditions.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acidic hydrolysis | Trifluoroacetic acid (TFA) in CH₂Cl₂ | 5-Methoxy-4-methylpyridin-3-amine | |

| HCl in dioxane | Corresponding ammonium chloride salt |

Mechanism : Protonation of the carbamate oxygen followed by nucleophilic attack by water, releasing CO₂ and tert-butanol.

Functionalization of the Methoxy Group

The methoxy group at position 5 can undergo demethylation or nucleophilic substitution.

Notes : Demethylation with BBr₃ proceeds via cleavage of the methyl-oxygen bond, yielding a phenolic hydroxyl group.

Oxidation of the Methyl Group

The methyl group at position 4 can be oxidized to a carboxylic acid under strong conditions.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, heat | 4-Carboxy-5-methoxypyridin-3-ylcarbamate |

Limitations : The electron-withdrawing Boc and methoxy groups enhance the methyl group’s susceptibility to oxidation.

Ring Functionalization

Electrophilic aromatic substitution (EAS) on the pyridine ring is directed by substituents.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Nitro-substituted derivatives at C-2 or C-6 | , |

| Sulfonation | SO₃, H₂SO₄ | Sulfonic acid derivatives |

Regioselectivity : The Boc group at C-3 is meta-directing, while the methoxy at C-5 is ortho/para-directing, leading to competing substitution patterns.

Reductive Transformations

The pyridine ring can be reduced to piperidine derivatives.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C, EtOH | Partially saturated piperidine analog |

Outcome : Partial reduction preserves the Boc and methoxy groups while saturating the ring .

Cross-Coupling Reactions

The methyl group or halogenated derivatives participate in cross-coupling.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, base | Biaryl derivatives |

Precursor Requirement : Bromination of the methyl group (e.g., using NBS) is required to generate a reactive site .

Comparative Stability Data

Stability under various conditions:

| Condition | Result | Reference |

|---|---|---|

| Aqueous acid (pH < 2) | Rapid Boc deprotection | |

| Aqueous base (pH > 10) | Stable for >24 hours | |

| UV light | No degradation observed |

Vergleich Mit ähnlichen Verbindungen

The structural and functional properties of tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate can be contextualized against analogs with variations in substituents, electronic effects, and applications. Below is a detailed analysis:

Structural Analogs with Substituent Variations

Key Observations :

- Electronic Effects : Methyl (electron-donating) and iodo/chloro (electron-withdrawing) groups modulate the pyridine ring’s reactivity. For example, the iodo analog facilitates palladium-catalyzed couplings, whereas the methyl group in the target compound enhances lipophilicity for membrane permeability .

- Synthetic Utility : The chloro and iodo derivatives are preferred for further functionalization, while the methyl-substituted target compound is optimal for applications requiring metabolic stability .

Physicochemical and Functional Comparisons

Lipophilicity :

- The target compound’s methyl group confers higher logP (estimated ~2.1) compared to the hydroxy analog (logP ~1.3), making it more suitable for blood-brain barrier penetration in drug discovery .

- The iodo derivative’s logP (~2.5) is influenced by the heavy atom but may exhibit similar membrane permeability .

Reactivity :

- Nucleophilic Substitution : Chloro and iodo analogs undergo SNAr (nucleophilic aromatic substitution) more readily than the methyl-substituted target compound .

- Cross-Coupling : The iodo group in C₁₁H₁₅IN₂O₃ is ideal for Suzuki-Miyaura couplings, a feature absent in the target compound .

Thermal Stability :

- tert-Butyl carbamates generally decompose above 200°C. The methyl substituent in the target compound may slightly enhance thermal stability compared to bulkier groups like iodine .

Vorbereitungsmethoden

Direct Carbamoylation of 5-methoxy-4-methylpyridin-3-amine

- Starting Material: 5-methoxy-4-methylpyridin-3-amine

- Reagent: tert-Butyl chloroformate (Boc-Cl)

- Base: Typically an organic base such as triethylamine or sodium bicarbonate to neutralize the generated HCl

- Solvent: Commonly dichloromethane or other aprotic solvents

- Procedure:

- The amine is dissolved in the solvent under an inert atmosphere.

- Base is added to the solution to maintain a basic environment.

- tert-Butyl chloroformate is added dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.

- The mixture is stirred, allowing the carbamoylation to proceed.

- The reaction progress is monitored by TLC or HPLC.

- After completion, the reaction mixture is quenched, and the product is isolated by extraction and purified by recrystallization or chromatography.

Alternative Carbamoylation Using Boc-Anhydride

- Reagent: Di-tert-butyl dicarbonate (Boc2O)

- Catalyst: 4-Dimethylaminopyridine (DMAP) or other nucleophilic catalysts

- Procedure:

- The aminopyridine is reacted with Boc2O in the presence of DMAP in a suitable solvent like dichloromethane.

- The reaction typically proceeds at room temperature.

- This method can offer milder conditions and reduce the formation of side products.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 0–5 °C during addition, then RT | Low temperature controls reaction rate |

| Solvent | Dichloromethane, ethyl acetate | Aprotic solvents preferred |

| Base | Triethylamine, sodium bicarbonate | Neutralizes HCl byproduct |

| Reaction Time | 1–4 hours | Depends on scale and reagent purity |

| Purification | Extraction, recrystallization, chromatography | To achieve high purity |

Research Findings and Yield Data

- Literature reports indicate that carbamoylation using tert-butyl chloroformate and triethylamine yields tert-butyl 5-methoxy-4-methylpyridin-3-ylcarbamate in yields ranging from 75% to 90% depending on reaction scale and purification methods.

- Use of Boc2O with DMAP catalyst can achieve similar yields with potentially fewer side products and milder reaction conditions.

- Reaction monitoring by HPLC or NMR spectroscopy is critical for optimizing reaction time and minimizing impurities.

Comparative Table of Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Carbamoylation with Boc-Cl | tert-Butyl chloroformate, base | 0–5 °C addition, RT stirring | 75–90 | High yield, well-established | Requires low temperature control |

| Carbamoylation with Boc2O | Di-tert-butyl dicarbonate, DMAP | Room temperature | 70–85 | Milder conditions, fewer side products | Slightly lower yield |

Q & A

Q. What are the standard synthetic routes for tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate?

Methodological Answer: The synthesis typically involves functionalizing a pyridine core. A common approach includes:

- Step 1: Starting with 5-methoxy-4-methylpyridin-3-amine.

- Step 2: Reacting with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions to introduce the carbamate group .

- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity .

Key variables include reaction temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Q. How should this compound be stored to maintain stability?

Methodological Answer:

- Storage Conditions: Store at 2–8°C in a tightly sealed container under inert gas (e.g., argon) to prevent moisture absorption and oxidation .

- Incompatibilities: Avoid strong acids/bases, oxidizing agents, and metals (e.g., Al, Fe), which may catalyze decomposition .

- Stability Data: Limited thermal decomposition occurs below 150°C, but prolonged exposure to light may degrade the carbamate moiety .

Q. What analytical methods confirm structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy at C5, methyl at C4) and carbamate integration .

- HPLC-MS: Purity assessment (≥95%) and detection of byproducts (e.g., unreacted amine or hydrolyzed carbamate) .

- Elemental Analysis: Confirmation of C, H, N, O composition within ±0.3% theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher synthesis yields?

Methodological Answer:

-

Catalyst Screening: Test bases like DMAP or DBU for enhanced nucleophilicity of the amine .

-

Solvent Optimization: Compare polar aprotic solvents (DMF, acetonitrile) to improve solubility of intermediates .

-

Kinetic Studies: Use in situ FTIR or LC-MS to monitor reaction progress and identify rate-limiting steps .

-

Example Data:

Base Solvent Yield (%) Triethylamine DCM 72 DMAP Acetonitrile 85

Q. How to resolve contradictions in reported biological activities of this compound?

Methodological Answer:

- Reproducibility Checks: Validate assay conditions (e.g., cell lines, enzyme concentrations) across labs .

- Metabolite Profiling: Use LC-HRMS to identify active/inactive metabolites that may explain discrepancies .

- Comparative SAR Studies: Test structural analogs (e.g., tert-butyl vs. benzyl carbamates) to isolate key pharmacophores .

Q. What strategies are used to study metabolic stability in vitro?

Methodological Answer:

- Liver Microsome Assays: Incubate with human/rat microsomes, monitor parent compound depletion via LC-MS/MS .

- CYP450 Inhibition Screening: Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .

- Data Interpretation:

- High intrinsic clearance (>50 µL/min/mg) suggests rapid metabolism.

- Half-life (t₁/₂) <30 minutes indicates poor metabolic stability .

Data Contradiction Analysis

Q. How to address inconsistent solubility data in polar vs. nonpolar solvents?

Methodological Answer:

- Solubility Testing: Use shake-flask method with HPLC quantification in solvents like water, ethanol, and hexane .

- pH-Dependent Studies: Measure solubility at pH 2–12 to assess ionization effects on carbamate stability .

- Thermodynamic Analysis: Calculate Hansen solubility parameters to predict miscibility gaps .

Research Design Considerations

Q. What are critical parameters for designing SAR studies on this compound?

Methodological Answer:

- Variable Groups: Modify methoxy (C5), methyl (C4), or tert-butyl carbamate groups systematically .

- Assay Selection: Use enzyme inhibition (e.g., kinases) or cell viability assays (e.g., MTT) to correlate structure with activity .

- Control Compounds: Include analogs like tert-butyl (6-bromopyridin-3-yl)carbamate to benchmark potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.